(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide
CAS No.:
Cat. No.: VC18104239
Molecular Formula: C7H10Br2N2
Molecular Weight: 281.98 g/mol
* For research use only. Not for human or veterinary use.
![(5R)-5-(bromomethyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole hydrobromide -](/images/structure/VC18104239.png)
Specification
Molecular Formula | C7H10Br2N2 |
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Molecular Weight | 281.98 g/mol |
IUPAC Name | (5R)-5-(bromomethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
Standard InChI | InChI=1S/C7H9BrN2.BrH/c8-5-6-1-2-7-9-3-4-10(6)7;/h3-4,6H,1-2,5H2;1H/t6-;/m1./s1 |
Standard InChI Key | HOHQKIKYFWKSNC-FYZOBXCZSA-N |
Isomeric SMILES | C1CC2=NC=CN2[C@H]1CBr.Br |
Canonical SMILES | C1CC2=NC=CN2C1CBr.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a fused pyrroloimidazole core substituted with a bromomethyl group at the 5-position, with an (R)-configuration. The hydrobromide salt form enhances stability and solubility in polar solvents. Key structural elements include:
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Fused bicyclic system: A five-membered pyrrole ring fused to a four-membered imidazole moiety.
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Chiral center: The (R)-configuration at the 5-position introduces stereochemical complexity.
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Brominated side chain: The bromomethyl group (-CH2Br) contributes to electrophilic reactivity.
While no direct crystallographic data exists for this compound, analogous brominated heterocycles exhibit planar aromatic systems with halogen substituents influencing electronic distribution .
Physicochemical Properties
Solubility and Partitioning
Based on predictive models for structurally similar brominated compounds :
Property | Value | Methodology |
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Water solubility | 0.297 mg/mL (25°C) | ESOL model |
Log P (octanol/water) | 1.36 | Consensus prediction |
pKa (hydrobromide) | Estimated 3.8–4.2 | Analog extrapolation |
The hydrobromide salt form increases aqueous solubility compared to freebase analogs, facilitating biological testing .
Spectroscopic Signatures
Hypothetical spectral data derived from brominated imidazole derivatives:
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1H NMR (D2O): δ 4.21 (d, J=6.5 Hz, 2H, CH2Br), 3.88–3.76 (m, 1H, chiral center), 7.35–6.98 (m, aromatic protons)
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13C NMR: 32.1 (CH2Br), 68.9 (chiral C), 121–145 ppm (aromatic carbons)
Synthesis and Reactivity
Proposed Synthetic Pathways
While no published routes exist for this specific compound, a plausible synthesis could involve:
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Core formation: Cyclocondensation of α-aminoketones with bromoacetaldehyde.
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Bromomethylation: Electrophilic substitution using N-bromosuccinimide (NBS).
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Salt formation: Treatment with HBr in ether to yield the hydrobromide .
Critical challenges include controlling stereochemistry at the 5-position and preventing ring-opening reactions during bromination.
Hazard Category | Classification |
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Acute toxicity (oral) | Category 4 (H302+H312) |
Skin corrosion | Category 1B (H314) |
Environmental hazard | Chronic 2 (H411) |
Protective Measures
Essential safety protocols adapted from similar substances :
Operation | Precautions |
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Handling | PPE: Nitrile gloves, face shield, fume hood |
Storage | Airtight container, desiccated, −20°C |
Spill management | Neutralize with 5% sodium thiosulfate |
Regulatory Considerations
Transportation Requirements
Based on UN3261 classification for corrosive solids :
Transport Mode | Packaging Group | Labeling |
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Air (IATA) | III | Corrosive, Class 8 |
Sea (IMDG) | III | Marine pollutant mark |
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